5-Bromo-2-(4-chloro-3-methylphenoxy)aniline
Description
5-Bromo-2-(4-chloro-3-methylphenoxy)aniline is a halogenated aniline derivative featuring a bromine atom at the 5-position of the benzene ring and a substituted phenoxy group at the 2-position. The phenoxy substituent is further modified with a chlorine atom at the para position and a methyl group at the meta position (relative to the oxygen bridge).
- Molecular formula: C₁₃H₁₀BrClNO
- Molecular weight: ~311.58 g/mol (calculated from atomic masses: C=12, H=1, Br=80, Cl=35.5, N=14, O=16).
Properties
IUPAC Name |
5-bromo-2-(4-chloro-3-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c1-8-6-10(3-4-11(8)15)17-13-5-2-9(14)7-12(13)16/h2-7H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCKDYFNZBGFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-chloro-3-methylphenoxy)aniline typically involves multiple steps, including halogenation, etherification, and amination reactions. One common synthetic route is as follows:
Halogenation: The starting material, 4-chloro-3-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5th position.
Etherification: The brominated product is then reacted with 2-bromoaniline in the presence of a base such as potassium carbonate to form the ether linkage.
Amination: Finally, the intermediate product undergoes amination to introduce the aniline group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-chloro-3-methylphenoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of substituted aniline derivatives with different functional groups.
Scientific Research Applications
5-Bromo-2-(4-chloro-3-methylphenoxy)aniline has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in biological assays to study its effects on various biological targets.
Industrial Applications: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-chloro-3-methylphenoxy)aniline depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the target and the context of its use.
Comparison with Similar Compounds
Table 1: Key Properties of 5-Bromo-2-(4-chloro-3-methylphenoxy)aniline and Analogs
Key Observations:
Substituent Effects: The chlorine and methyl groups on the phenoxy ring in the parent compound likely increase steric hindrance and alter electronic properties compared to simpler analogs like 4-Bromo-3-methylaniline . Trifluoromethyl groups (e.g., in CAS 703-91-3) significantly raise molecular weight and density, suggesting enhanced hydrophobic character .
Thermal Stability: 4-Bromo-3-methylaniline has a relatively high boiling point (240°C), likely due to intermolecular hydrogen bonding between the amino group and bromine . The trifluoromethyl analog (CAS 703-91-3) exhibits a lower boiling point under reduced pressure (84–86°C at 5 Torr), reflecting volatility influenced by fluorine’s electron-withdrawing effects .
Safety and Handling :
- 4-Bromo-3-methylaniline is labeled with hazard codes R20/21/22 (harmful by inhalation, skin contact, and ingestion) and S26/37/39 (safety precautions for eye/skin protection) . Similar risks are expected for the parent compound due to shared functional groups.
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